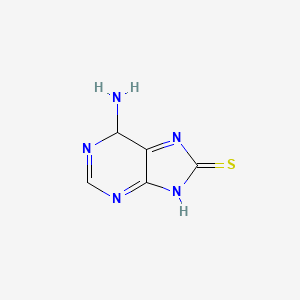
6-Amino-6,9-dihydropurine-8-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-6,9-dihydropurine-8-thione is a purine derivative with a unique structure that includes an amino group at the 6th position and a thione group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6,9-dihydropurine-8-thione typically involves the reaction of 6-amino-7-acetylpurine with an alkali under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C for 2 to 6 hours, followed by de-coloration using activated carbon. The solution is then filtered, neutralized with hydrochloric acid, and cooled to precipitate the product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high purity and yield. The use of continuous reactors and advanced filtration techniques helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-6,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-6,9-dihydropurine-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antineoplastic agent and its role in treating leukemia.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The compound exerts its effects by incorporating into DNA and RNA, thereby interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This metabolite inhibits purine biosynthesis and nucleotide interconversions, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
6-Amino-6,9-dihydropurine-8-thione is similar to other purine derivatives such as:
6-Thioguanine: Shares a similar mechanism of action and is used in leukemia treatment.
2-Aminopurine: Used in molecular biology as a fluorescent probe, but does not have the same therapeutic applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H5N5S |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
6-amino-6,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |
InChI-Schlüssel |
ZKYFGQVXWDMOIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(C2=NC(=S)NC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
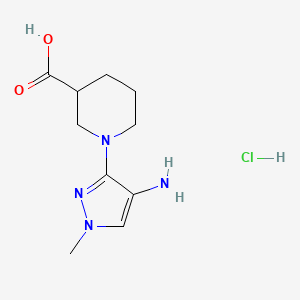
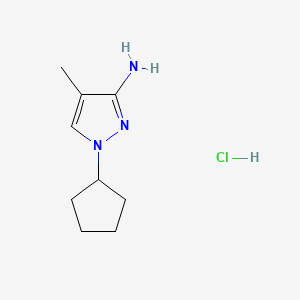
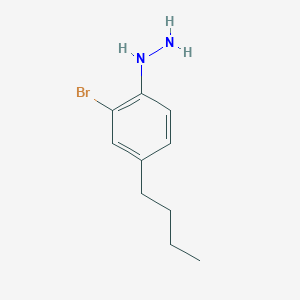
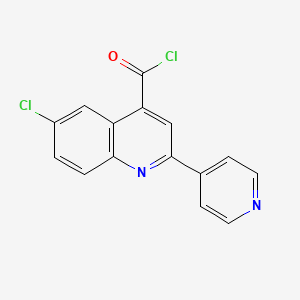
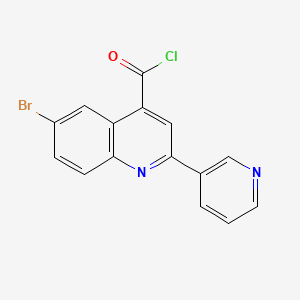
![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)
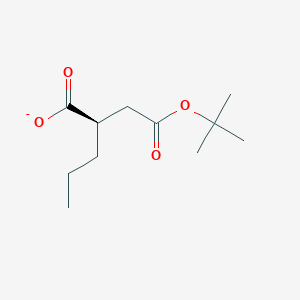
![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
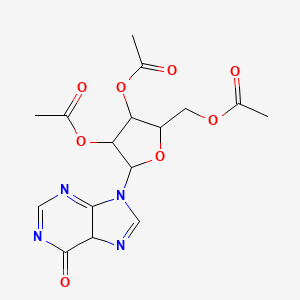

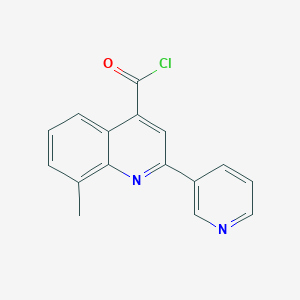
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
